Lateritin is a secondary metabolite classified as a cyclodepsipeptide. It is produced by various fungal species, including but not limited to Gibberella lateritium, Isaria cateniannulata, and Fusarium sp. [, , , ] Lateritin plays a role in scientific research as a potential lead structure for the development of new drugs, particularly in cancer research. []
Lateritin is a compound of interest in organic chemistry and drug discovery, primarily known for its potential biological activities. It has garnered attention due to its structural characteristics and the implications these have for its reactivity and interactions within biological systems.
Lateritin is typically derived from natural sources, particularly fungi. Research has indicated that it is isolated from endophytic fungi, which are microorganisms that live within plant tissues without causing harm to the host. This compound's isolation and characterization have been detailed in various studies, highlighting its significance in the field of natural products.
Lateritin belongs to a class of compounds known as secondary metabolites. These are organic compounds that are not directly involved in the normal growth, development, or reproduction of organisms but often play crucial roles in ecological interactions and can exhibit pharmacological properties.
The synthesis of Lateritin has been achieved through various methods, including:
The synthesis process may include steps such as acidic hydrolysis followed by derivatization techniques like menthyl ester formation. Gas chromatography-mass spectrometry (GC-MS) is commonly employed to analyze the purity and structure of the synthesized compound.
Lateritin's molecular structure has been elucidated through various analytical techniques. It features a complex arrangement of carbon, hydrogen, and oxygen atoms that contribute to its biological activity. The specific stereochemistry of Lateritin plays a significant role in determining its interaction with biological targets.
The molecular formula for Lateritin is typically represented as CxHyOz, where x, y, and z denote the number of carbon, hydrogen, and oxygen atoms respectively. Detailed structural data can be obtained through spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Lateritin undergoes several chemical reactions that are crucial for its activity:
The reactions involving Lateritin are often characterized by their specificity and selectivity, which are influenced by the functional groups present in its structure. Reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the outcomes.
The mechanism of action of Lateritin involves interactions at the molecular level with specific biological targets. It may inhibit certain enzymes or modulate signaling pathways within cells.
Research indicates that Lateritin exhibits antimicrobial properties, which may be linked to its ability to disrupt cellular processes in target organisms. Further studies are needed to fully elucidate its mechanism of action across different biological systems.
Lateritin is typically characterized by:
Key chemical properties include:
Relevant data on these properties can be derived from experimental studies and literature reviews focusing on similar compounds.
Lateritin has several applications in scientific research:
The compound initially designated "lateritin" was first isolated from the fungus Gibberella lateritium (now reclassified within the Fusarium genus) approximately two decades prior to 2014. Early reports identified it as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), a potential therapeutic target for cardiovascular diseases. However, these initial studies left critical gaps in the compound's characterization:
Table 1: Key Gaps in Initial Lateritin Characterization
Parameter | Reported Data | Scientific Implications |
---|---|---|
Stereochemistry | Undefined | Inability to correlate structure with activity |
Optical Rotation | Not reported | Limited reproducibility across studies |
NMR Signals (H-3/H-6) | δH 5.51/4.89 ppm (no coupling constants) | Ambiguous molecular environment |
The structural confusion intensified when bassiatin—a compound initially proposed as a stereoisomer of lateritin—was characterized in 1995. Bassiatin’s relative configuration was tentatively assigned as S/R at C-3 and R/S at C-6 via X-ray crystallography. Subsequent total synthesis in 2005 definitively established its absolute configuration as (3S,6R)-4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione [1]. Crucially, comparative analyses revealed irreconcilable discrepancies between lateritin and bassiatin:
Table 2: Critical Discrepancies in NMR Data
Position | Lateritin (δH ppm) | Bassiatin (δH ppm) | Δδ (ppm) | Interpretation |
---|---|---|---|---|
H-3 | 5.51 | 4.38 | +1.13 | Distinct electronic environment |
H-6 | 4.89 | 2.98 | +1.91 | Different conformational states |
C-3 | ~75-78* | ~69-72* | ~6 | Altered bond hybridization |
C-6 | ~55-58* | ~49-52* | ~6 | Non-identical substitution |
*Approximate values inferred from textual descriptions [1] [3].
A breakthrough emerged in 2014 when researchers re-examined lateritin using modern analytical techniques. The study utilized:
Table 3: Key Evidence for Structural Revision to Beauvericin
Method | Critical Finding | Conclusion |
---|---|---|
HRESI-MS | [M+Na]⁺ m/z 806.4020 (C₄₅H₅₇N₃NaO₉) | Molecular formula identical to beauvericin |
Amino Acid Analysis | L-Phe, D-Hiv residues via Marfey’s/GC-MS | Stereochemistry matches beauvericin subunits |
Comparative [α]D | Matching optical rotation with beauvericin standards | Configurational identity |
HPLC Co-Elution | Identical retention times | Chemical behavior equivalence |
With lateritin redefined as beauvericin, its relationship to bassiatin stereoisomers was clarified. Bassiatin (2) and its synthetic variants (3–5) represent a structurally distinct class:
Table 4: Properties of Bassiatin Stereoisomers vs. Revised Lateritin (Beauvericin)
Compound | Configuration | Melting Point (°C) | [α]D | Key NMR Shifts (δH ppm) |
---|---|---|---|---|
Bassiatin (2) | 3S,6R | 198–200 | +42° | H-3: 4.38; H-6: 2.98 |
Isomer 3 | 3R,6S | 174–176 | -18° | H-3: 4.41; H-6: 3.01 |
Isomer 4 | 3R,6R | 182–184 | -32° | H-3: 4.52; H-6: 3.12 |
Isomer 5 | 3S,6S | 190–192 | +25° | H-3: 4.47; H-6: 3.09 |
Lateritin (Revised ≡ Beauvericin) | Cyclic trimer | 93–94 | -37° | H-3α: 5.57; Phe aromatics: 7.18–7.26 [1] [6] |
This revision underscores that lateritin and bassiatin are non-isomeric. Beauvericin’s bioactivities (ionophoric properties, cytotoxicity) now contextualize prior reports of lateritin’s ACAT inhibition and antimicrobial effects [5] [6] [9].
Concluding Remarks
The redefinition of lateritin as beauvericin exemplifies the critical role of modern structural elucidation in natural product chemistry. Discrepancies arising from incomplete stereochemical assignment and NMR interpretation were resolved through integrative analytical approaches, realigning decades of biochemical research. This revision facilitates accurate structure-activity relationship studies for beauvericin—now recognized as a pharmacologically significant cyclodepsipeptide with validated antimicrobial and cytotoxic properties [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0